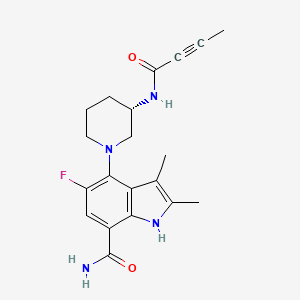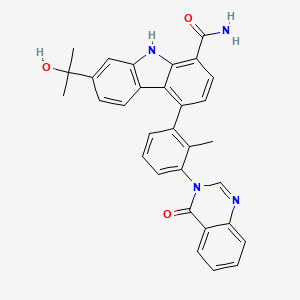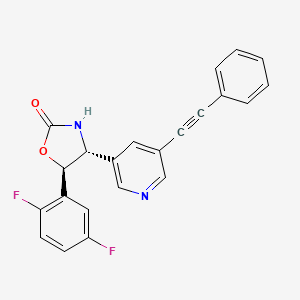
Branebrutinib
Übersicht
Beschreibung
Branebrutinib, also known as BMS-986195, is a highly selective, covalent inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the development and functioning of B-cells. This compound has shown promise in the treatment of various autoimmune diseases and hematological malignancies due to its potent inhibition of Bruton’s tyrosine kinase .
Wirkmechanismus
- In particular, BTK plays a crucial role in B cell development and function. Mutations in BTK cause disorders like x-linked agammaglobulinemia (XLA) , characterized by impaired B cell maturation and antibody production .
- When antigen binds to immunoglobulin E (IgE) molecules linked to the FcεR , it triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the FcεR β and γ chains .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Branebrutinib plays a significant role in biochemical reactions, particularly in the context of BTK inhibition . It interacts with BTK, a member of the Tec family of kinases, which is essential for BCR mediated signaling . This compound is capable of reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) at sub-toxic concentrations, most likely by directly inhibiting the drug transport function of P-gp .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by mediating the ATP hydrolysis-dependent efflux of a wide range of chemotherapeutic agents out of cancer cells . This reduces the intracellular drug accumulation and decreases the chemosensitivity of these multidrug-resistant cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It is capable of reversing P-gp-mediated MDR, most likely by directly inhibiting the drug transport function of P-gp . This is supported by the result of this compound stimulating the ATPase activity of P-gp in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates changes in its effects over time. It was observed that this compound was rapidly absorbed, with maximum plasma concentration occurring within 1 hour and a half-life of 1.2-1.7 hours, dropping to undetectable levels within 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Robust in vivo efficacy of this compound was demonstrated in murine models of collagen- and collagen antibody–induced arthritis, protecting against clinically evident disease, histological joint damage .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the inhibition of BTK. BTK plays a critical role in the downstream signaling pathways for the Fcγ receptor in monocytes, the Fc ε receptor in granulocytes, and the RANK receptor in osteoclasts .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with P-gp, an ATP-binding cassette (ABC) drug transporter . P-gp mediates the ATP hydrolysis-dependent efflux of a wide range of chemotherapeutic agents out of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Branebrutinib involves a four-step process that leverages high-throughput experimentation. The key steps include an indolization reaction that rapidly generates high synthetic complexity. This process involves the following steps :
- Formation of an indole core through a novel indolization reaction.
- Amidation to introduce the amide functionality.
- Substitution reactions to introduce the necessary functional groups.
- Final purification and isolation of the product.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. High-throughput experimentation is employed to identify the most efficient and cost-effective conditions for each step, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Branebrutinib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Einführung verschiedener funktioneller Gruppen während der Synthese.
Amidierung: Bildung von Amidbindungen.
Cyclisierung: Bildung des Indolkerns.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Umfassen typischerweise halogenierte Vorstufen und Nukleophile unter basischen Bedingungen.
Amidierung: Verwendet Amin- und Carbonsäurederivate in Gegenwart von Kupplungsmitteln.
Cyclisierung: Benötigt spezifische Katalysatoren und Bedingungen, um die Bildung des Indolrings zu fördern.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, mit hoher Reinheit und spezifischen funktionellen Gruppen, die für seine biologische Aktivität erforderlich sind .
Wissenschaftliche Forschungsanwendungen
Branebrutinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Bruton-Tyrosinkinase und ihre Auswirkungen auf verschiedene Signalwege zu untersuchen.
Biologie: Wird auf seine Rolle bei der Modulation der B-Zell-Rezeptor-Signalgebung und seine Auswirkungen auf die Immunzellfunktion untersucht.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es sich kovalent an die aktive Stelle der Bruton-Tyrosinkinase bindet und so ihre Aktivität hemmt. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Signalmoleküle, was zur Unterdrückung der B-Zell-Rezeptor-Signalgebung führt. Dieser Mechanismus ist entscheidend für seine therapeutischen Wirkungen bei Autoimmunerkrankungen und hämatologischen Malignomen .
Ähnliche Verbindungen:
Ibrutinib: Der First-in-Class-Inhibitor der Bruton-Tyrosinkinase, der häufig zur Behandlung von B-Zell-Malignomen eingesetzt wird.
Acalabrutinib: Ein Bruton-Tyrosinkinase-Inhibitor der zweiten Generation mit verbesserter Selektivität und reduzierten Off-Target-Effekten.
Zanubrutinib: Ein weiterer Inhibitor der zweiten Generation mit erhöhter Potenz und Selektivität.
Tirabrutinib: Ein selektiver Bruton-Tyrosinkinase-Inhibitor, der zur Behandlung von Autoimmunerkrankungen eingesetzt wird.
Orelabrutinib: Ein hochspezifischer Bruton-Tyrosinkinase-Inhibitor mit vielversprechenden klinischen Ergebnissen
Einzigartigkeit von this compound: this compound zeichnet sich durch seine schnelle In-vivo-Inaktivierung der Bruton-Tyrosinkinase bei sehr niedrigen Dosen aus, was eine ausgezeichnete Wirksamkeit und Verträglichkeit bietet. Seine hohe Selektivität und Potenz machen es zu einem wertvollen Therapeutikum bei der Behandlung von Autoimmunerkrankungen und hämatologischen Malignomen .
Vergleich Mit ähnlichen Verbindungen
Ibrutinib: The first-in-class Bruton’s tyrosine kinase inhibitor, widely used in the treatment of B-cell malignancies.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation inhibitor with enhanced potency and selectivity.
Tirabrutinib: A selective Bruton’s tyrosine kinase inhibitor used in the treatment of autoimmune diseases.
Orelabrutinib: A highly selective Bruton’s tyrosine kinase inhibitor with promising clinical results
Uniqueness of Branebrutinib: this compound stands out due to its rapid in vivo inactivation of Bruton’s tyrosine kinase at very low doses, providing excellent efficacy and tolerability. Its high selectivity and potency make it a valuable therapeutic agent in the treatment of autoimmune diseases and hematological malignancies .
Eigenschaften
IUPAC Name |
4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPLCNBDLZIFG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912445-55-6 | |
| Record name | Branebrutinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Branebrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRANEBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)


![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)
